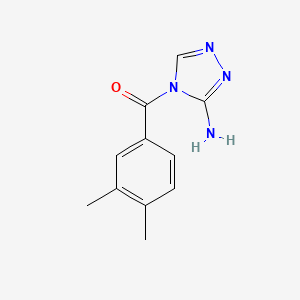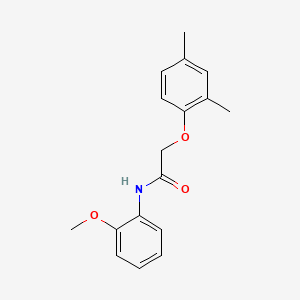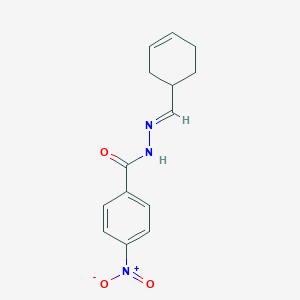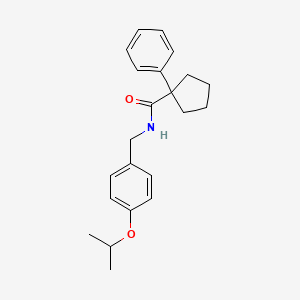
N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that has been shown to have a wide range of biological effects. This peptide was first identified in the late 1980s and has since been the subject of extensive research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide is complex and not fully understood. However, it is believed that this peptide acts on a variety of receptors in the brain and peripheral tissues, including the PAC1 receptor, which is highly expressed in the central nervous system. Activation of these receptors leads to the activation of intracellular signaling pathways, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of this peptide include its ability to promote cell survival and reduce inflammation. Additionally, N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide in laboratory experiments is its well-characterized biological effects. This peptide has been extensively studied, and its mechanism of action is relatively well understood. Additionally, N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to using N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide in laboratory experiments. One of the main limitations is that this peptide is relatively expensive compared to other research tools. Additionally, the effects of N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide can be highly dependent on the experimental conditions, which can make it difficult to replicate results across different studies.
Orientations Futures
There are many potential future directions for research on N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide. Some of the most promising areas of research include the development of new therapeutic applications for this peptide, as well as the identification of new receptors and signaling pathways that are modulated by N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this peptide, which could help to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. This process involves the stepwise addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide is typically synthesized using Fmoc chemistry, which allows for the selective deprotection of amino acids during the synthesis process.
Applications De Recherche Scientifique
N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide has been shown to have a wide range of biological effects, including neuroprotective, anti-inflammatory, and analgesic properties. As a result, this peptide has been the subject of extensive research in the fields of neuroscience, immunology, and pharmacology. Some of the potential therapeutic applications of N-(4-isopropoxybenzyl)-1-phenylcyclopentanecarboxamide include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as the treatment of inflammatory conditions, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17(2)25-20-12-10-18(11-13-20)16-23-21(24)22(14-6-7-15-22)19-8-4-3-5-9-19/h3-5,8-13,17H,6-7,14-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYJZZAJSORIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

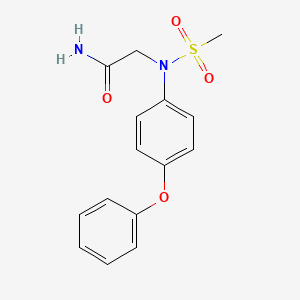
![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
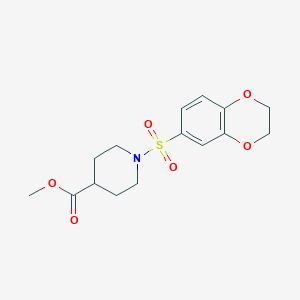

![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)

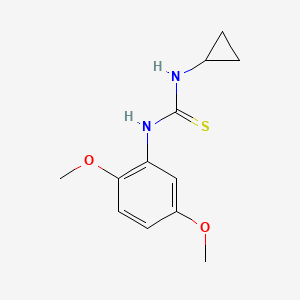
![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)


